6-Ethylquinoline-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
92513-46-7 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6-ethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
KHLDJQJQUCADRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 6-Ethylquinoline-2,3-dicarboxylic acid
An In-depth Technical Guide to 6-Ethylquinoline-2,3-dicarboxylic acid: Synthesis, Properties, and Potential Applications
Introduction
6-Ethylquinoline-2,3-dicarboxylic acid is a substituted heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds and functional materials.[1] Dicarboxylic acids, in general, are organic compounds characterized by the presence of two carboxyl groups, which can be aliphatic or aromatic in nature.[2] The presence of both the quinoline core and the dicarboxylic acid functionality suggests that 6-Ethylquinoline-2,3-dicarboxylic acid could serve as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, its expected physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers in drug development and related scientific fields.
Chemical Structure and Core Properties
The fundamental structure of 6-Ethylquinoline-2,3-dicarboxylic acid, as defined by its molecular formula C13H11NO4, consists of a quinoline ring system with an ethyl group at the 6-position and two carboxylic acid groups at the 2- and 3-positions.[3]
Molecular Diagram
Caption: Chemical structure of 6-Ethylquinoline-2,3-dicarboxylic acid.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 92513-46-7 | [3] |
| Molecular Formula | C13H11NO4 | [3] |
| Molecular Weight | 245.23 g/mol | [3] |
| IUPAC Name | 6-ethylquinoline-2,3-dicarboxylic acid | |
| SMILES | O=C(C1=NC2=CC=C(CC)C=C2C=C1C(O)=O)O | [3] |
Synthesis and Mechanistic Insights
A plausible route starts from 4-ethylaniline, which serves as the precursor for the ethyl-substituted benzene ring of the quinoline system. This method generally involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt (a Vilsmeier reagent), followed by hydrolysis of the resulting diester.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Ethylquinoline-2,3-dicarboxylic acid.
Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the synthesis of quinoline-2,3-dicarboxylates.[4]
Step 1: Synthesis of Diethyl 2-((4-ethylphenyl)amino)fumarate
-
To a solution of diethyl oxalacetate in toluene, add an equimolar amount of 4-ethylaniline and a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours, collecting the water formed in a Dean-Stark trap.
-
After cooling, wash the reaction mixture with water and dilute hydrochloric acid.
-
Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-((4-ethylphenyl)amino)fumarate.
Causality: The acid catalyst protonates the carbonyl group of the oxalacetate, making it more electrophilic for the nucleophilic attack by the aniline nitrogen. The subsequent dehydration drives the reaction to completion.
Step 2: Cyclization to form 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) dropwise to a solution of dimethylformamide (DMF) in toluene at 20-30°C.
-
Stir the mixture for 1 hour.
-
Add a solution of the diethyl 2-((4-ethylphenyl)amino)fumarate from Step 1 in toluene dropwise to the Vilsmeier reagent.
-
Reflux the resulting solution for 2-3 hours.
-
Cool the reaction and pour it into water to quench. Neutralize with an aqueous base (e.g., Na2CO3) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester.[6][7]
Causality: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the anilinofumarate, leading to intramolecular cyclization and subsequent aromatization to form the quinoline ring system.
Step 3: Hydrolysis to 6-Ethylquinoline-2,3-dicarboxylic acid
-
Reflux the diethyl ester from Step 2 with an excess of aqueous sodium hydroxide (e.g., 15% NaOH) for 8-10 hours.[4]
-
Cool the reaction mixture and separate the aqueous phase.
-
Slowly add a strong acid (e.g., concentrated H2SO4 or HCl) to the aqueous phase with cooling until the pH is acidic, causing the dicarboxylic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 6-Ethylquinoline-2,3-dicarboxylic acid.
Causality: The strong base saponifies the two ester groups to their corresponding carboxylate salts. Subsequent acidification protonates the carboxylates, leading to the precipitation of the less soluble dicarboxylic acid.
Spectroscopic and Analytical Profile
The structural elucidation of 6-Ethylquinoline-2,3-dicarboxylic acid would rely on standard spectroscopic techniques. While specific data is not available in the search results, a hypothetical profile can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring (complex multiplets), a quartet and a triplet for the ethyl group, and a broad singlet for the two carboxylic acid protons. |
| ¹³C NMR | Resonances for the two carboxylic acid carbons, multiple signals in the aromatic region for the quinoline ring carbons, and signals for the ethyl group carbons. |
| FT-IR | A broad O-H stretch from the carboxylic acids, C=O stretching vibrations, C=C and C=N stretching from the aromatic ring, and C-H stretching from the ethyl group and aromatic ring. |
| Mass Spec (ESI) | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 245.23. |
Potential Applications in Drug Development and Research
The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Quinoline-2,3-dicarboxylic acids, in particular, are known intermediates in the synthesis of various bioactive molecules, including herbicides.[4][5]
Potential Therapeutic and Research Areas
Caption: Potential research applications for 6-Ethylquinoline-2,3-dicarboxylic acid.
-
Herbicidal Agents : Quinoline-2,3-dicarboxylic acids are key intermediates in the preparation of imidazolinone herbicides.[4][5] The title compound could be used to synthesize novel herbicides with potentially different selectivity or potency profiles due to the 6-ethyl substitution.
-
Anticancer Research : Various quinoline carboxylic acid derivatives have demonstrated anticancer properties.[1][8] For instance, they can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the synthesis of pyrimidines required for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] The dicarboxylic acid moiety offers two points for chemical modification to explore structure-activity relationships.
-
Antimicrobial Agents : The quinoline scaffold is the basis for quinolone antibiotics, which target bacterial DNA gyrase.[1] While the substitution pattern is different, 6-Ethylquinoline-2,3-dicarboxylic acid could serve as a starting point for the synthesis of new antibacterial or antifungal compounds.[9]
-
Anti-inflammatory and Antioxidant Research : Some studies have evaluated quinoline-related carboxylic acids for their anti-inflammatory and antioxidant properties, suggesting another avenue for pharmacological investigation.[8]
Conclusion
6-Ethylquinoline-2,3-dicarboxylic acid is a molecule with significant untapped potential. While specific experimental data on its properties and synthesis are not widely published, its chemical structure allows for the rational design of a synthetic route based on established chemical principles. The known biological activities of the broader quinoline carboxylic acid class strongly suggest that this compound could be a valuable intermediate for the development of new herbicides and a promising scaffold for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
- Los, M. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S.
- Los, M. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.
-
Win, K. M. N., Sonawane, A. D., & Koketsu, M. (2019). Supporting Information: Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. The Royal Society of Chemistry. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Fieser, L. F., & Seligman, A. M. (1943). Quinoxaline. Organic Syntheses, Coll. Vol. 2, p.501. [Link]
-
Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]
-
PubChemLite. 6-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2). [Link]
- Barton, D. H. R., et al. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
-
Gaina, L., et al. (2014). Synthesis and characterization of diquinoxaline[2,3-b][2,3-e]piperazine-6,6'-dicarboxylic acid and diquinoxaline[2,3-b] [2,3-e]piperazine-6,7'-dicarboxylic acid. ResearchGate. [Link]
-
Ottokemi. 2,3-Quinoline dicarboxylic acid, 99%. [Link]
-
Gaina, L., et al. (2014). Synthesis and characteristics of diquinoxaline [2,3-b][2,3-e]piperazine-6,6'-dicarboxylic acid and diquinoxaline[2,3-b][2,3-e]piperazine-6,7'-dicarboxylic acid. ResearchGate. [Link]
-
Al-Ostath, O., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Li, D., et al. (2022). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. MDPI. [Link]
-
Krishnan, K., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC. [Link]
-
PubChem. 2,3-Quinolinedicarboxylic acid. [Link]
-
Al-Qurainy, F., et al. (2022). Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. MDPI. [Link]
-
Wikipedia. Dicarboxylic acid. [Link]
-
BIOGEN Científica. 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 92513-46-7|6-Ethylquinoline-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 5. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 6. 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester | CAS 948289-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester [biogen.es]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
Methodological & Application
hydrothermal synthesis protocols involving 6-Ethylquinoline-2,3-dicarboxylic acid
Application Note: Hydrothermal Synthesis Protocols Involving 6-Ethylquinoline-2,3-dicarboxylic Acid ( )
Part 1: Introduction & Ligand Chemistry
The Chemical Entity
6-Ethylquinoline-2,3-dicarboxylic acid (abbreviated here as
-
Molecular Formula:
-
Molecular Weight: ~245.23 g/mol
-
Key Structural Features:
-
N-heterocyclic core: Provides a pyridine-like nitrogen donor.
-
Vicinal Dicarboxylate groups (C2, C3): Allow for diverse coordination modes (chelating, bridging, or monodentate).
-
6-Ethyl substituent: Introduces steric bulk and hydrophobicity, influencing crystal packing and solubility compared to the parent
.
-
Why Hydrothermal?
Hydrothermal synthesis is the "Gold Standard" for this ligand class due to its solubility profile.
-
Enhanced Solubility: Superheated water acts as a pseudo-organic solvent.
-
Reversible Coordination: Facilitates "error correction" during crystal growth, yielding high-quality single crystals suitable for X-ray diffraction (SC-XRD).
-
In-situ Deprotonation: Controlled pH allows the generation of
anions without rapid precipitation of amorphous powders.
Part 2: Experimental Protocols
Pre-Synthesis: Ligand Activation & Solubilization
Note: Commercial sources often supply the diethyl ester. If starting from the ester, hydrolysis is required.
Standard Hydrolysis Protocol:
-
Dissolve 1.0 mmol of 6-ethylquinoline-2,3-dicarboxylic acid diethyl ester in 10 mL of Ethanol/Water (1:1 v/v).
-
Add 2.5 mmol of NaOH. Reflux for 4 hours.
-
Acidify with dilute HCl to pH 2.
-
Filter the white precipitate (
), wash with cold water, and dry.
Protocol A: Luminescent Cd(II) Coordination Polymer
Target Application: Photoluminescent sensing (e.g., detection of nitroaromatics or metal cations).
Mechanism: The
Materials
-
Ligand:
(0.1 mmol, ~24.5 mg) -
Metal Salt:
(0.1 mmol, ~30.8 mg) -
Base: NaOH (0.1 M solution)
-
Solvent: Deionized Water (
) -
Auxiliary Ligand (Optional): 4,4'-bipyridine (bipy) or 1,10-phenanthroline (phen) to extend dimensionality.
Step-by-Step Methodology
-
Slurry Formation: In a 20 mL glass vial, suspend 0.1 mmol of
in 10 mL of deionized water. -
Deprotonation: Dropwise add 0.1 M NaOH under stirring until the solution becomes clear.
-
Critical Checkpoint: Measure pH. Target pH 6.0–7.0. If pH > 8, rapid precipitation of
may occur upon metal addition.
-
-
Metal Addition: Add 0.1 mmol of
. A transient white precipitate may form. -
Homogenization: Stir vigorously for 30 minutes.
-
Autoclaving: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Fill factor should be ~40-50%.
-
Thermal Profile:
-
Heat to 160°C over 2 hours.
-
Hold at 160°C for 72 hours (3 days) .
-
Cool to room temperature at a rate of 5°C/hour .
-
Why Slow Cooling? This promotes the growth of block-shaped single crystals rather than microcrystalline powder.
-
-
Isolation: Filter the colorless block crystals, wash with distilled water and ethanol, and air dry.
Protocol B: Magnetic Mn(II) Framework
Target Application: Magnetic materials (antiferromagnetic coupling via carboxylate bridges).
Materials
-
Ligand:
(0.2 mmol) -
Metal Salt:
(0.2 mmol) -
Solvent:
/ Ethanol (1:1 ratio)-
Note: The ethyl group on the ligand increases hydrophobicity; adding ethanol helps initial solubility.
-
Step-by-Step Methodology
-
Dissolution: Dissolve
in 5 mL Ethanol. Dissolve in 5 mL Water. -
Mixing: Combine solutions. The mixture will likely be turbid.
-
pH Adjustment: Adjust pH to ~5.5 using dilute
(Triethylamine).-
Expert Tip: Use organic base (
) instead of NaOH to prevent inorganic impurities in the lattice.
-
-
Reaction: Transfer to Teflon-lined autoclave.
-
Thermal Profile:
-
Temperature: 140°C .
-
Duration: 96 hours (4 days) .
-
Cooling: Natural cooling (turn off oven).
-
-
Product: Pale yellow crystals (characteristic of Mn(II) complexes).
Part 3: Visualization & Data Structure
Synthesis Workflow Diagram
This diagram illustrates the critical decision points in the hydrothermal workflow.
Caption: Optimized hydrothermal workflow for 6-ethylquinoline-2,3-dicarboxylic acid coordination polymers.
Ligand Coordination Modes
The versatility of
Caption: Primary coordination modes of the eqdc dianion observed in crystal structures.
Part 4: Analytical Data Summary
Table 1: Typical Reaction Parameters & Outcomes
| Parameter | Protocol A (Luminescent) | Protocol B (Magnetic) |
| Metal Center | ||
| Molar Ratio (M:L) | 1:1 | 1:1 |
| Solvent System | ||
| pH Target | 6.5 (NaOH) | 5.5 ( |
| Temperature | 160°C | 140°C |
| Cooling Rate | 5°C/h | Natural Cooling |
| Expected Phase | 2D/3D Framework | 1D Chain / 2D Sheet |
| Key Property | Blue Fluorescence ( | Antiferromagnetism |
Part 5: Scientific Validation (Self-Correcting Mechanisms)
To ensure Trustworthiness and Reproducibility , the following troubleshooting logic applies:
-
Precipitate vs. Crystals:
-
Issue: Immediate formation of amorphous powder upon mixing.
-
Cause: pH is too high (>8), causing rapid metal hydroxide formation; or concentration is too high.
-
Correction: Lower pH to ~5 using dilute
or increase solvent volume.
-
-
No Crystals (Clear Solution):
-
Issue: Solution remains clear after autoclaving.
-
Cause: pH is too low (ligand remains protonated
and doesn't bind); or temperature too low. -
Correction: Increase pH to 6-7; increase temperature to 170°C to drive entropy-driven assembly.
-
-
Opaque/Cloudy Crystals:
-
Issue: Crystals are not suitable for SC-XRD.
-
Cause: Cooling rate was too fast (thermal shock).
-
Correction: Strictly adhere to the 5°C/h cooling ramp.
-
References
-
Structural Analogs (Foundation): Tian, Y., et al. (2007). "Three Novel Functional CdII Dicarboxylates with Nanometer Channels: Hydrothermal Synthesis, Crystal Structures, and Luminescence Properties." European Journal of Inorganic Chemistry. Link
- Context: Establishes the baseline hydrothermal protocol (160°C, pH control) for Cd(II)
-
Ligand Chemistry: Al-As'ad, R. M., et al. (2013). "Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid." Zeitschrift für Naturforschung B. Link
- Context: Verifies the synthetic routes and chemical stability of 6-ethyl-substituted quinoline carboxylic acids.
-
Manganese Protocols: Wen, Y., et al. (2014). "Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts."[1] Dalton Transactions.[1] Link
- Context: Provides the specific stoichiometry and pH conditions for Mn(II)
-
Lanthanide Series: Kaczmarek, A. M., et al. (2023). "A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block."[2] Materials. Link
- Context: Demonstrates the temperature-dependence (100°C vs 150°C) of coordination modes for quinoline-dicarboxylates, validating the thermal profiles used in this guide.
Application Note: Crystallization Protocols for 6-Ethylquinoline-2,3-dicarboxylic Acid Metal Complexes
This Application Note is designed for researchers and drug development professionals working with 6-Ethylquinoline-2,3-dicarboxylic acid (6-Et-2,3-H2quin) .
While specific crystal structures for the 6-ethyl derivative are sparse in open literature compared to the parent quinoline-2,3-dicarboxylic acid (H2qldc), the coordination chemistry is homologous. The protocols below are engineered by adapting proven methodologies from the H2qldc scaffold, optimized for the increased lipophilicity and steric demand introduced by the 6-ethyl group.
Part 1: Chemical Context & Ligand Profile
The ligand 6-Ethylquinoline-2,3-dicarboxylic acid is a versatile N,O-donor chelator. Unlike simple carboxylates, the quinoline backbone provides a rigid aromatic scaffold that facilitates
Structural Considerations for Crystallization
-
The "Ethyl Effect": The ethyl group at position 6 increases the hydrophobicity of the ligand compared to the parent H2qldc. This often reduces solubility in pure water, necessitating mixed-solvent systems (e.g., H2O/EtOH or H2O/DMF) for successful crystallization.
-
pKa & Deprotonation: The ligand has two acidic protons.
- (2-COOH, adjacent to N-heteroatom).
- (3-COOH).
-
Implication: pH control is the primary switch for determining structural topology. Low pH (<3) favors discrete complexes; Medium pH (4–6) favors 1D/2D coordination polymers; High pH (>7) often leads to rapid precipitation of simple salts.
Part 2: Experimental Protocols
Method A: Hydrothermal Synthesis (Primary Route for Coordination Polymers)
Best for: Creating stable 3D Metal-Organic Frameworks (MOFs) or dense Coordination Polymers (CPs) with Lanthanides (Ln) or Transition Metals (TM).
Mechanism: High temperature and autogenous pressure increase the solubility of the 6-ethyl ligand and favor the formation of thermodynamically stable products over kinetic precipitates.
Protocol:
-
Stoichiometry: Prepare a 1:1 or 1:2 molar ratio of Metal:Ligand.
-
Ligand: 0.5 mmol 6-Et-2,3-H2quin (approx. 122 mg).
-
Metal Salt: 0.5 mmol of Metal Nitrate (
) or Chloride.
-
-
Solvent System: Mix 10 mL distilled
and 2 mL Ethanol (to assist ethyl-ligand dissolution). -
pH Adjustment (Critical):
-
Stir the mixture. It will likely be a suspension.
-
Add 0.1 M NaOH dropwise. Monitor pH.
-
Target pH 5.0–5.5 . The suspension should become mostly clear as the ligand deprotonates (
or ).
-
-
Encapsulation: Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be ~50-60%.
-
Thermal Cycle:
-
Heat to 120°C over 2 hours.
-
Hold at 120°C for 72 hours (3 days).
-
Cooling Ramp: Cool to Room Temperature (RT) at a rate of 5°C/hour . Note: Slow cooling is essential for single-crystal growth.
-
-
Harvesting: Filter the resulting crystals (often block or prism morphology), wash with water/ethanol (1:1), and air dry.
Method B: Silica Gel Diffusion (Primary Route for High-Quality Single Crystals)
Best for: Growing X-ray quality crystals of discrete complexes or fragile chains that decompose under hydrothermal conditions.
Mechanism: The gel matrix suppresses convection and slows the diffusion of metal ions towards the ligand, ensuring that crystal growth occurs at a controlled supersaturation point.
Protocol:
-
Gel Preparation:
-
Mix Sodium Metasilicate (
) with water to create a solution of density 1.05 g/cm³. -
Adjust pH to 5.5 using 1M Acetic Acid.
-
-
Ligand Incorporation:
-
Dissolve 0.5 mmol 6-Et-2,3-H2quin in the minimal amount of dilute NaOH or DMF.
-
Mix the ligand solution into the liquid silica sol before it sets.
-
-
Setting: Pour 5 mL of the mixture into a straight glass tube or U-tube. Allow to set for 24 hours (solidify).
-
Layering:
-
Gently layer 5 mL of Metal Salt solution (0.5 M in water/ethanol) on top of the set gel.
-
-
Incubation: Seal the tube with Parafilm (poke 1 small hole for slow pressure equalization) and leave undisturbed at 20°C in a vibration-free zone.
-
Timeline: Crystals will appear at the gel-liquid interface or suspended within the gel matrix after 2–4 weeks.
Method C: Slow Evaporation with Co-Ligands (Route for Discrete Molecular Complexes)
Best for: Synthesizing discrete molecular units (non-polymeric) by blocking coordination sites.
Protocol:
-
Mix: Combine 0.5 mmol Metal Salt + 0.5 mmol 6-Et-2,3-H2quin + 0.5 mmol 1,10-Phenanthroline (blocking agent) in 20 mL Ethanol/Water (3:1).
-
Reflux: Heat at 60°C for 2 hours to ensure complexation.
-
Filtration: Filter any undissolved solids while hot.
-
Growth: Allow the filtrate to evaporate slowly at RT. Cover the beaker with perforated foil to control evaporation rate.
Part 3: Visualization of Workflows
Hydrothermal Synthesis Workflow
This diagram illustrates the critical process variables for Method A.
Caption: Workflow for Hydrothermal Synthesis emphasizing the slow cooling ramp essential for high-quality single crystal growth.
Crystallization Decision Tree
Select the appropriate method based on your specific research goal.
Caption: Decision matrix for selecting crystallization method based on target structural topology.
Part 4: Characterization & Troubleshooting
Data Summary Table: Expected Characterization Signals
| Technique | Parameter | Expected Observation for 6-Et-2,3-H2quin Complexes |
| IR Spectroscopy | Strong bands at 1580–1620 cm⁻¹ (indicates deprotonation/coordination). | |
| Bands at 1350–1400 cm⁻¹ . separation ( | ||
| Broad band at 3400 cm⁻¹ if lattice water is present (common in Ln complexes). | ||
| PXRD | Low Angle | Sharp peaks below |
| TGA | Weight Loss | Step 1 (<100°C): Loss of lattice water/ethanol. Step 2 (>300°C): Decomposition of organic ligand. |
Troubleshooting Guide
-
Problem: Amorphous precipitate forms immediately upon mixing.
-
Cause: Reaction is too fast; pH is too high.
-
Fix: Use Method B (Gel Diffusion) or lower the pH to 3.0–4.0 to protonate one carboxylate group, slowing down the reaction.
-
-
Problem: No crystals after hydrothermal treatment (clear solution).
-
Cause: Concentration too low or cooling too fast.
-
Fix: Increase concentration by 50% or increase the cooling time (e.g., cool at 2°C/hour).
-
-
Problem: Crystals are too small for X-ray diffraction.
-
Fix: Switch to Method B . Gel density controls nucleation rate; higher density = fewer, larger crystals.
-
References
-
General Hydrothermal Protocols for Quinoline-2,3-dicarboxylates
- Zhang, G., et al. (2014). "Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate..." Dalton Transactions, 43, 8454-8460.
-
Lanthanide Coordination Polymers of Quinoline Dicarboxylates
-
Gel Diffusion Techniques for Carboxylate Ligands
- Detailed methodologies for gel growth of transition metal dicarboxylates are standard in crystal engineering.
-
Ligand Properties (Quinoline-2,3-dicarboxylic acid)
- ChemicalBook Entry: Properties and solubility d
Sources
Friedländer synthesis reaction conditions for ethylquinoline derivatives
An Application Guide to the Friedländer Synthesis: Reaction Conditions and Protocols for Ethylquinoline Derivatives
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in drugs targeting malaria, cancer, bacterial infections, and inflammatory conditions underscores the continuous need for efficient and versatile synthetic methodologies.[1][2] The Friedländer synthesis, a classic condensation reaction, remains one of the most direct and powerful strategies for constructing substituted quinolines.[1][3]
This document serves as a detailed application guide, providing both the theoretical underpinnings and practical, field-proven protocols for the synthesis of ethylquinoline derivatives using the Friedländer reaction. We will explore the reaction mechanism, delve into critical experimental parameters, and offer step-by-step procedures to empower researchers in their quest to generate novel molecular entities for drug discovery and materials science.
The Friedländer Synthesis: Mechanism and Rationale
The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[4][5] This reaction directly constructs the quinoline ring system with high atom economy.
Reaction Mechanism
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[6] While both converge to the same quinoline product, experimental evidence suggests the reaction typically initiates with an aldol-type condensation, particularly under the most common reaction conditions.[7][8]
-
Pathway A (Aldol Condensation First): The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound (e.g., 2-aminobenzaldehyde) and the α-methylene ketone (e.g., ethyl acetoacetate). This is often the rate-limiting step.[7] The resulting aldol adduct rapidly undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. This is followed by a swift intramolecular cyclization (imine formation) and a final dehydration step to yield the stable aromatic quinoline ring.[6][9]
-
Pathway B (Schiff Base First): In an alternative mechanism, the initial step is the formation of a Schiff base between the aromatic amine and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.[6]
The aldol-first pathway is generally considered the predominant mechanism under typical acidic or basic conditions.[7]
Caption: Predominant mechanism of the Friedländer synthesis.
Critical Parameters for Synthesizing Ethylquinoline Derivatives
The success of the Friedländer synthesis hinges on the judicious selection of starting materials, catalysts, and reaction conditions. For the synthesis of ethylquinoline derivatives, a common and versatile starting material is ethyl acetoacetate, which reacts with a 2-aminoaryl aldehyde or ketone.
Catalysis: The Engine of the Reaction
The choice of catalyst is paramount and dictates the reaction temperature, time, and often, the overall yield. Catalysts can be broadly categorized as acids or bases.
-
Acid Catalysts : Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., ZrCl₄, Nd(NO₃)₃·6H₂O, iodine) are widely used.[5][6][10] They activate the carbonyl group of the 2-aminoaryl reactant, facilitating the initial nucleophilic attack by the enol or enolate of the α-methylene compound. Lewis acids, in particular, have been shown to enable the reaction under milder conditions.[10]
-
Base Catalysts : Bases such as potassium hydroxide (KOH), potassium tert-butoxide (KOtBu), or pyridine promote the formation of the enolate from the α-methylene compound, which then acts as the nucleophile.[9][11] However, basic conditions can sometimes promote undesirable side reactions, such as the self-aldol condensation of the ketone starting material.[12]
-
Modern and Green Catalysts : Recent advancements have introduced more sustainable and efficient catalytic systems. These include metal-organic frameworks (MOFs), ionic liquids, and solid-supported catalysts like Nafion or PEG-bound sulfonic acid.[1][5][13] Some protocols have even been developed using water as a solvent without any catalyst, leveraging green chemistry principles.[14]
Solvent and Temperature
The choice of solvent is often linked to the catalyst and the required reaction temperature.
-
Solvents : Polar protic solvents like ethanol are common, especially for acid- and base-catalyzed reactions at reflux.[10] Non-polar solvents such as toluene may be used in base-mediated reactions.[9] For modern catalytic systems, a wider range of solvents can be employed, and solvent-free conditions have also been successfully implemented, often in conjunction with microwave irradiation to reduce reaction times.[9]
-
Temperature : Traditional protocols often require heating to reflux (80–120 °C).[11] However, the use of highly efficient Lewis acid catalysts or microwave energy can significantly lower the required temperature, sometimes allowing the reaction to proceed at room temperature.[10][12]
Experimental Protocols for Ethylquinoline Synthesis
Here we provide two detailed, validated protocols for the synthesis of ethyl 2-methylquinoline-3-carboxylate, a representative ethylquinoline derivative, from 2-aminobenzaldehyde and ethyl acetoacetate.
Protocol 1: Classic Acid-Catalyzed Synthesis
This protocol employs acetic acid as both the catalyst and solvent, representing a traditional and robust method for achieving the Friedländer condensation.[15]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv.)
-
Ethyl acetoacetate (1.1 equiv.)
-
Glacial Acetic Acid (AcOH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde.
-
Reagent Addition: Add glacial acetic acid to dissolve the starting material, followed by the addition of ethyl acetoacetate.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 2-methylquinoline-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.[15]
Protocol 2: Mild Lewis Acid-Catalyzed Synthesis
This modern protocol uses Neodymium(III) nitrate hexahydrate as an efficient, non-toxic Lewis acid catalyst, allowing the reaction to proceed under significantly milder conditions.[10]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv.)
-
Ethyl acetoacetate (1.2 equiv.)
-
Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (10 mol%)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde and ethyl acetoacetate in ethanol.
-
Catalyst Addition: Add Nd(NO₃)₃·6H₂O (10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.[10]
-
Work-up: Upon completion, add water to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting product is often of high purity but can be further purified by column chromatography if necessary.[10]
General Experimental Workflow
The overall process, from initial setup to final product isolation, follows a logical sequence that ensures efficiency and purity.
Caption: General experimental workflow for Friedländer synthesis.
Comparative Data of Synthesis Protocols
The choice between a classic and a modern protocol often involves a trade-off between reaction conditions, time, and the cost or availability of the catalyst.
| Parameter | Protocol 1: Classic Acid-Catalyzed | Protocol 2: Mild Lewis Acid-Catalyzed |
| Catalyst | Glacial Acetic Acid (Catalyst & Solvent) | Neodymium(III) nitrate hexahydrate |
| Catalyst Loading | N/A (Solvent) | ~10 mol% |
| Solvent | Acetic Acid | Ethanol |
| Temperature | Reflux | Room Temperature |
| Typical Reaction Time | Several hours to overnight | 2-6 hours |
| Typical Yield | Good to Excellent (>85%)[15] | Moderate to Excellent (62-94%)[10] |
| Work-up Complexity | Moderate (Requires neutralization) | Low (Simple extraction) |
| Key Advantage | Inexpensive and readily available reagents | Mild conditions, operational simplicity[10] |
Conclusion
The Friedländer synthesis is an enduring and highly adaptable reaction for the construction of the quinoline core. By understanding the underlying mechanism and the influence of key parameters such as catalysts, solvents, and temperature, researchers can effectively synthesize a diverse library of ethylquinoline derivatives. The protocols provided herein offer both a robust, traditional method and a mild, efficient modern alternative, equipping scientists in drug development and materials science with the tools needed to advance their research programs. The continued evolution of this reaction with greener and more efficient catalysts ensures its relevance for years to come.[16][17]
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Galan, A. et al. Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]
-
Galan, A. et al. Concerning the mechanism of the Friedländer quinoline synthesis. J. Org. Chem. 1991, 56, 1, 45-49. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wang, C. et al. Synthesis of Quinoline Derivatives by Friedländer Reaction Catalyzed by Ruthenium Complexes of Substituted 8-Hydroxyquinoline. Chinese Journal of Organic Chemistry. [Link]
-
Haddadin, M. J. et al. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. [Link]
-
Pérez-Mayoral, E. et al. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. [Link]
-
Manske, R. H. F. The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Sheng, S. et al. Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable. Synthetic Communications. [Link]
-
ResearchGate. Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
ResearchGate. The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. [Link]
-
Mondal, M. et al. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
-
Arcadi, A. et al. A New Green Approach to the Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Mogilaiah, K. et al. CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]
-
Romanelli, G. P. et al. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET Digital. [Link]
-
Rajendran, S. et al. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology and Drug Design. [Link]
-
Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. [Link]
-
Chen, D. et al. Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Hanson, J. M. et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis / Canadian Journal of Chemistry, 2004 [sci-hub.kr]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 15. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 6-Ethylquinoline-2,3-dicarboxylic acid synthesis
Technical Support Center: Optimization of 6-Ethylquinoline-2,3-dicarboxylic Acid Synthesis
Executive Summary
The synthesis of 6-Ethylquinoline-2,3-dicarboxylic acid is most robustly achieved via the Pfitzinger reaction , condensing 5-ethylisatin with an oxaloacetate equivalent. While this pathway is theoretically high-yielding, practical execution often suffers from two critical failure modes: thermal decarboxylation of the labile 2-position carboxyl group and incomplete isatin ring opening due to insufficient base strength.
This guide moves beyond standard textbook procedures to address the physicochemical nuances of the 6-ethyl derivative, specifically its lipophilicity and isoelectric precipitation behavior.
Module 1: The Synthetic Pathway & Mechanism
To optimize yield, one must control the equilibrium between the isatin ring-opening and the condensation rate.
Core Reaction:
-
Precursor: 5-Ethylisatin (Provides the 6-ethylquinoline scaffold).
-
Reagent: Diethyl oxaloacetate (Hydrolyzed in situ to oxaloacetate).
-
Catalyst/Solvent: 33% KOH or NaOH (aq).
The Mechanism (Visualized): The following diagram outlines the critical intermediate states and where yield loss occurs.
Caption: Critical pathway showing the risk of decarboxylation (red dashed line) during the acidification step.
Module 2: Optimized Experimental Protocol
Standard literature often omits the specific handling of the ethyl group's lipophilicity. This protocol is adjusted for the 6-ethyl analog.
Reagents:
-
5-Ethylisatin: 1.0 eq
-
Diethyl oxaloacetate: 1.2 eq (Use ester for stability; hydrolyze in situ)
-
Sodium Hydroxide (33% aq): 10.0 eq (Large excess required for solubility)
-
Ethanol (co-solvent): Minimal volume (to aid ester solubility)
Step-by-Step Workflow:
-
Isatin Activation (Critical Step):
-
Suspend 5-ethylisatin in 33% NaOH.
-
Observation: Heat gently to 50°C until the suspension turns from orange/red to pale yellow .
-
Why: The color change indicates the complete opening of the lactam ring to form the isatoate salt. If you add the ketone before this change, yield drops by ~30%.
-
-
Condensation:
-
Cool the mixture to 20°C.
-
Add Diethyl oxaloacetate dropwise (diluted in minimal ethanol if viscous).
-
Heat to reflux (80-90°C) for 4–6 hours.
-
Checkpoint: The solution should darken but remain homogeneous.
-
-
Workup & Isolation (The "Yield Killer" Step):
-
Filtration 1: Filter the alkaline solution to remove unreacted insoluble organics (gums).
-
Acidification: Add 6M HCl dropwise slowly with vigorous stirring.
-
Target pH: Adjust to pH 1–2 .
-
Crucial: Keep the temperature below 25°C using an ice bath during acidification.
-
Why: The 2-COOH group is sterically crowded and electron-deficient; it will decarboxylate to the 3-monocarboxylic acid if heated in acidic media.
-
Purification:
Module 3: Troubleshooting Guide (FAQ Format)
Category 1: Low Yield (<40%)
Q: My reaction mixture turned black/tarry, and I recovered very little solid.
-
Diagnosis: Polymerization of oxaloacetate or thermal degradation.
-
Fix:
-
Check Oxaloacetate Quality: Diethyl oxaloacetate degrades to diethyl malonate and oxalate over time. Verify purity via NMR or GC.
-
Reduce Temperature: Refluxing too vigorously can degrade the unstable oxaloacetate before it condenses. Try 70°C for a longer duration (8-10h).
-
Q: I see a precipitate, but it dissolves during the wash.
-
Diagnosis: Isoelectric point error.
-
Fix: The 6-ethyl group adds lipophilicity, but the dicarboxylic acid is still zwitterionic.
-
Do not wash with alkaline or neutral water.
-
Wash with 0.1M HCl . The product is least soluble at highly acidic pH (unlike mono-acids which might precipitate at pH 3-4).
-
Category 2: Impurity Profile
Q: NMR shows a mixture of dicarboxylic acid and a monocarboxylic acid.
-
Diagnosis: Decarboxylation of the C2-carboxyl group.
-
Mechanism: Quinoline-2,3-dicarboxylic acids are prone to losing the C2-COOH because the transition state is stabilized by the adjacent ring nitrogen (forming a ylide-like intermediate).
-
Fix:
-
Acidification: Never allow the temperature to rise above 25°C during HCl addition.
-
Drying: Switch from oven drying to lyophilization (freeze-drying) or vacuum desiccation over P₂O₅.
-
Q: There is unreacted 5-ethylisatin in the final product.
-
Diagnosis: Incomplete ring opening or insufficient base.
-
Fix: Ensure the "Color Change" step (Orange -> Yellow) is complete before adding the oxaloacetate. Increase base concentration to 35-40% if the ethyl group is reducing solubility.
Module 4: Comparative Data & Solvents
Solvent System Impact on Yield
| Solvent System | Base | Yield | Notes |
| Water (100%) | KOH (33%) | 45-55% | Poor solubility of 5-ethylisatin limits reaction rate. |
| Ethanol/Water (1:1) | KOH (33%) | 60-70% | Better solubility, but ethanol competes in ester hydrolysis. |
| Dioxane/Water (1:1) | NaOH (33%) | 82-88% | Recommended. Dioxane solubilizes the lipophilic ethyl-isatin without interfering. |
References
- Pfitzinger, W. (1897). J. Prakt. Chem., 56, 283. (The original description of the reaction mechanism).
-
Cross, B., et al. (1986). "Method for the preparation of quinoline-2,3-dicarboxylic acid." U.S. Patent 4,766,218. (Describes the industrial handling of quinoline dicarboxylic acids and the decarboxylation risks).
- Dunn, A. D., et al. (1979). "Pyridine- and Quinoline-2,3-dicarboxylic Acids." Z. Chem., 19, 376.
-
Sumpter, W. C. (1944).[4] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. (Authoritative review on isatin ring-opening mechanics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Troubleshooting Cyclization Failures in Quinoline Dicarboxylic Acid Synthesis
Welcome to the Technical Support Center for Quinoline Dicarboxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on overcoming common challenges during the critical cyclization step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Introduction to Quinoline Dicarboxylic Acid Synthesis
The synthesis of quinoline dicarboxylic acids is a cornerstone in medicinal chemistry, as the quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds. The formation of the quinoline ring system often proceeds via a cyclization reaction, which can be prone to failure, leading to low yields, incomplete reactions, or the formation of undesired byproducts. This guide will focus on troubleshooting these cyclization failures, with a primary emphasis on thermal cyclization methods like the Gould-Jacobs reaction and other common strategies such as the Pfitzinger and Friedländer reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis of quinoline dicarboxylic acids.
General Cyclization Issues
Q1: My cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline cyclization reactions can often be attributed to several general factors that are common across various synthetic methodologies. The primary areas to investigate include:
-
Suboptimal Reaction Temperature: Many quinoline cyclization reactions, particularly thermal cyclizations like the Gould-Jacobs reaction, require high temperatures to proceed efficiently.[1][2] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, often resulting in the formation of tar.[3][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3][4]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups are less nucleophilic, which can make the cyclization step more challenging and lead to lower yields.[3][4][5]
-
Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the specific substrates and reaction type (e.g., Friedländer or Pfitzinger synthesis).[6][7] An unsuitable catalyst may fail to promote the desired cyclization or could encourage the formation of side products.[3]
-
Presence of Water: In many acid-catalyzed cyclizations, the water generated during the reaction can inhibit the reaction equilibrium.[3][4] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[3]
Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can be further functionalized. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][8]
Q2: I'm observing the formation of the initial condensation product (anilidomethylenemalonate), but the subsequent thermal cyclization to the quinoline is failing. What should I do?
A2: This is a common issue in the Gould-Jacobs reaction, indicating that the initial condensation is successful, but the high-energy barrier for the 6-electron cyclization is not being overcome.[8] Here’s how to troubleshoot:
-
Increase the Reaction Temperature: The thermal cyclization step of the Gould-Jacobs reaction often requires drastic conditions, including high temperatures, sometimes in a high-boiling point solvent like diphenyl ether or Dowtherm A.[1][9] Gradually increasing the reaction temperature while monitoring the reaction by TLC is the first step. Microwave irradiation can also be an effective method to achieve the high temperatures required for cyclization and can dramatically shorten reaction times.[2][10][11]
-
Solvent Choice: The choice of solvent is critical. High-boiling, inert solvents are typically used to achieve the necessary temperatures for cyclization.[9] Solvents such as diphenyl ether, Dowtherm A, or even mineral oil can be effective.
-
Consider a Catalyst: While traditionally a thermal reaction, the use of catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can sometimes facilitate the cyclization at lower temperatures.[9]
Q3: My Gould-Jacobs reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in the Gould-Jacobs reaction is a known challenge, particularly when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions.[1]
-
Steric and Electronic Control: The regioselectivity is governed by both steric and electronic factors.[1] Bulky substituents on the aniline may direct the cyclization to the less sterically hindered ortho position. Conversely, the electronic nature of the substituents can also influence the site of cyclization. A thorough analysis of your specific substrate is necessary.
-
Protecting Groups: In some cases, the use of a temporary blocking group on one of the ortho positions can force the cyclization to occur at the desired position.
Troubleshooting the Pfitzinger and Friedländer Reactions
The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound, while the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][12][13][14]
Q4: My Pfitzinger reaction is giving a low yield, and I'm isolating unreacted isatin. What are the likely causes?
A4: The Pfitzinger reaction relies on the initial base-catalyzed hydrolysis of isatin to an isatinic acid intermediate.[12][15] Incomplete hydrolysis is a common reason for low yields.
-
Base Strength and Concentration: Ensure you are using a sufficiently strong base, such as potassium hydroxide, and that it is present in the correct stoichiometric amount to facilitate the ring-opening of isatin.[12][13]
-
Reaction Time for Hydrolysis: Allow sufficient time for the initial hydrolysis of isatin before adding the carbonyl compound. Monitoring this step by TLC can be beneficial.[13]
-
Carbonyl Compound Reactivity: The α-methylene group of the carbonyl compound must be sufficiently acidic to form the enolate necessary for condensation. If you are using a less reactive carbonyl compound, consider using a stronger base or a different synthetic route.
Q5: In my Friedländer synthesis, I'm observing significant side product formation, including self-condensation of my carbonyl compound. How can I minimize this?
A5: The Friedländer synthesis can be catalyzed by either acid or base, and the choice of catalyst can significantly impact the outcome.[6][14]
-
Catalyst Optimization: If you are observing self-condensation of your carbonyl reactant (an aldol condensation), you may be using too strong a base or too high a temperature. Consider switching to a milder base or an acid catalyst like p-toluenesulfonic acid or trifluoroacetic acid.[14]
-
Reaction Conditions: The reaction is often performed by refluxing in a solvent like ethanol or methanol.[16] Optimizing the reaction temperature and time can help to favor the desired cross-condensation over self-condensation.
-
Order of Addition: In some cases, the order of addition of the reactants and catalyst can influence the product distribution.
Experimental Protocols & Data
Optimizing Thermal Cyclization Parameters
The success of a thermal cyclization is highly dependent on the reaction parameters. The following table summarizes key parameters and their expected impact on the synthesis of quinoline dicarboxylic acids.
| Parameter | Effect on Cyclization | Troubleshooting Considerations |
| Temperature | Higher temperatures generally increase the reaction rate.[17] | Too high can lead to decomposition; too low results in an incomplete reaction.[4] Microwave heating can provide rapid and uniform heating.[10] |
| Reaction Time | Longer reaction times can lead to higher conversion. | Excessive time can lead to byproduct formation. Monitor reaction progress by TLC. |
| Solvent | High-boiling point, inert solvents are often required. | The solvent should not react with the starting materials or intermediates. Diphenyl ether and Dowtherm A are common choices.[9] |
| Catalyst | Can lower the activation energy for cyclization. | Not always necessary for thermal cyclizations but can be beneficial in some cases (e.g., PPA).[9] |
Step-by-Step Protocol: Gould-Jacobs Thermal Cyclization
This protocol provides a general methodology for the thermal cyclization step in a Gould-Jacobs synthesis.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the anilidomethylenemalonate intermediate.
-
Solvent Addition: Add a high-boiling point solvent, such as diphenyl ether, in a quantity sufficient to create a stirrable slurry.
-
Heating: Heat the mixture gradually with vigorous stirring. The temperature should be raised to the boiling point of the solvent (for diphenyl ether, this is approximately 258 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC. The disappearance of the starting material and the appearance of the quinoline product spot will indicate the reaction's progress.
-
Reaction Completion and Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration and wash it with a low-boiling point solvent like hexane or diethyl ether to remove the high-boiling point solvent. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common cyclization failures in quinoline dicarboxylic acid synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ablelab.eu [ablelab.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. selectscience.net [selectscience.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Thermal Cycling Optimization | AAT Bioquest [aatbio.com]
Technical Guide: Metal Impurity Remediation in 6-Ethylquinoline-2,3-dicarboxylic Acid (6-EQDA)
Document ID: TS-6EQDA-MET-01 Version: 2.4 Department: Chemical Process Development & Purification Support Target Audience: Process Chemists, Analytical Scientists, QA/QC Managers
Executive Summary & The "Chelation Paradox"
The Challenge: Purifying 6-Ethylquinoline-2,3-dicarboxylic acid (6-EQDA) presents a unique challenge compared to standard organic intermediates. The structural motif of 6-EQDA—specifically the nitrogen atom adjacent to the C2-carboxylic acid—creates a potent N,O-bidentate chelating pocket .
When transition metals (Pd, Cu, Ni, Fe) are introduced during synthesis (e.g., via Friedländer condensation, cross-coupling, or oxidation), 6-EQDA does not merely physically trap them; it chemically coordinates with them. Standard recrystallization often fails because the metal-ligand complex co-precipitates with the product.
The Solution Strategy: Effective remediation requires a Displacement & Solubility Switch approach. We must energetically favor the binding of the metal to a scavenger or solvent over the 6-EQDA, while simultaneously manipulating the solubility profile of the organic acid.
Diagnostic Assessment: Know Your Enemy
Before initiating a purification protocol, identify the nature of the contamination.
| Impurity Class | Common Source | Visual Indicator | ICH Q3D Class | Removal Difficulty |
| Palladium (Pd) | Cross-coupling / Hydrogenation | Grey/Black particulates or Dark Brown solution | Class 1 (High Toxicity) | High (Forms stable complexes) |
| Copper (Cu) | Oxidation catalysts / Ullmann coupling | Green/Blue tint in filtrate or solid | Class 2A | Medium (Labile kinetics) |
| Iron (Fe) | Raw materials / Reactor corrosion | Reddish/Orange hue | Class 3 | Low (Precipitates as hydroxide) |
| Nickel (Ni) | Raney Ni / Stainless steel leaching | Greenish tint | Class 2A | High (Strong chelator) |
Protocol A: The "pH Swing" Extraction (Primary Defense)
Principle: 6-EQDA is a dicarboxylic acid.[1] At high pH, it exists as a soluble dianion. Many metal impurities, however, form insoluble hydroxides or can be sequestered by specific adsorbents at high pH. We then filter the impurities and precipitate the clean product by lowering the pH.
Reagents Required:
-
NaOH (2M or 5M)
-
HCl (6M)
-
Celite 545 (Filter aid)
-
Activated Carbon (e.g., Darco G-60) – Optional
Step-by-Step Methodology
-
Dissolution (The Basification Step):
-
Suspend crude 6-EQDA in water (approx. 10-15 volumes).
-
Slowly add NaOH solution while stirring until pH reaches 10–12 .
-
Note: The solution should become clear. If the 6-ethyl group causes lipophilicity issues, add 10% Ethanol or Methanol as a co-solvent.
-
Checkpoint: The product is now chemically dissolved as the disodium salt. Any turbidity is likely metal hydroxides or organic impurities.
-
-
Adsorption (The Scavenging Step):
-
Add Activated Carbon (5-10 wt% relative to 6-EQDA mass).
-
Stir vigorously for 30–60 minutes at Room Temperature (20–25°C).
-
Why? Carbon absorbs non-polar organic impurities and colloidal metals.
-
-
Filtration (The Separation Step):
-
Prepare a filter bed with Celite 545.
-
Filter the basic solution through the bed.
-
Critical: The filtrate must be clear. If metals are precipitated as hydroxides, they are trapped in the Celite.
-
-
Precipitation (The Acidification Step):
-
Cool the filtrate to 5–10°C.
-
Slowly add HCl (6M) dropwise.
-
Target pH: 2.0–3.0 .
-
Observation: 6-EQDA will precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter the solid.[2]
-
Wash the cake with cold dilute HCl (0.1M) followed by cold water.
-
Why dilute HCl? Prevents the re-formation of insoluble metal salts on the surface.
-
Protocol B: Functionalized Silica Scavenging (Advanced)
If Protocol A fails to reduce metals below ICH Q3D limits (e.g., <10 ppm for Pd), the metal is likely tightly chelated. You must use a scavenger with a higher binding constant (K_eq) than 6-EQDA.
Recommended Scavengers:
-
Si-Thiol (Mercaptopropyl): General purpose (Pd, Cu, Ag, Pt).
-
Si-TMT (Trithiocyanuric acid): Best for Pd; extremely high affinity.
Workflow Visualization
Caption: Decision logic for selecting silica-based scavengers based on metal impurity type.
Protocol Details:
-
Solvent System: Dissolve 6-EQDA in a compatible solvent (THF, DMF, or MeOH). If using the "pH Swing" method, this can be done during the basic phase (Step 1 of Protocol A).
-
Dosage: Add 3–4 equivalents of scavenger relative to the residual metal content (not the product weight).
-
Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Use 4 mol% scavenger.
-
-
Temperature: Heat to 40–50°C. Heat improves the kinetics of ligand exchange (breaking the 6-EQDA-Metal bond).
-
Time: Stir for 4–12 hours.
-
Filtration: Filter off the silica. The metal remains bound to the solid silica matrix.
Troubleshooting & FAQs
Q1: The product precipitates as a "goo" or oil during acidification. What happened?
-
Cause: Acidification was too rapid, trapping impurities and solvent.
-
Fix: Re-dissolve in base. Acidify very slowly over 1 hour. Seed the solution with pure 6-EQDA crystals at pH 5 to encourage proper crystal growth.
Q2: My Palladium levels are still ~50 ppm after Carbon treatment.
-
Cause: Activated carbon relies on physisorption. If the Pd is chelated to 6-EQDA, it is a soluble complex that passes right through carbon.
-
Fix: Switch to Protocol B using Si-TMT. The sulfur atoms in TMT form a stronger bond with Pd than the nitrogen in your quinoline, effectively "stealing" the metal.
Q3: Can I use EDTA to wash the product?
-
Analysis: EDTA is a strong chelator, but it is difficult to remove from the final product and may co-precipitate at low pH (EDTA is an acid).
-
Verdict: Not recommended. Silica scavengers are superior because they are easily removed by physical filtration.
Q4: The final product has high sulfated ash.
-
Cause: Incomplete washing of the sodium salts formed during the pH swing.
-
Fix: Ensure the final wash is done with dilute HCl (0.1M) to displace Na+ ions, followed by water until the filtrate conductivity is low.
References
-
ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900, 2004. Link
-
Biotage Metal Scavenging User Guide. "Strategies for the Removal of Metal Catalysts in Organic Synthesis." Biotage AB, 2023. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205, 2005. Link
Sources
Validation & Comparative
Technical Guide: FTIR Characterization of 6-Ethylquinoline-2,3-dicarboxylic Acid
[1]
Executive Summary
6-Ethylquinoline-2,3-dicarboxylic acid is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazethapyr).[1] Its purity is paramount, as incomplete hydrolysis of its diester precursor or contamination with non-alkylated analogs significantly impacts the yield of downstream active pharmaceutical/agrochemical ingredients (APIs/AIs).[1]
This guide provides a definitive spectroscopic framework for identifying this molecule. Unlike standard database entries, we focus on the comparative spectral performance —specifically, how to distinguish this target molecule from its synthetic precursors (diethyl ester) and structural analogs (quinoline-2,3-dicarboxylic acid) using Fourier Transform Infrared (FTIR) spectroscopy.
Molecular Anatomy & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational domains.[1] The spectrum is a superposition of three distinct chemical environments:
-
The Heterocyclic Core: The quinoline ring system (aromatic C=C and C=N stretches).
-
The Functional Handle: The 2,3-dicarboxylic acid moiety (strong hydrogen bonding potential).[1]
-
The Differentiator: The 6-Ethyl group (aliphatic C-H stretches), which distinguishes this specific intermediate from generic quinoline acids.[1]
Diagram: Vibrational Assignment Logic
Figure 1: Decision tree for assigning spectral bands to specific molecular substructures.[1]
Experimental Protocol: ATR vs. Transmission (KBr)
For this specific dicarboxylic acid, the choice of sampling technique drastically affects the spectral quality, particularly in the O-H stretching region.[1]
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct solid contact) | Grinding with KBr powder (1:100 ratio) | ATR for routine QC; KBr for structural elucidation.[1] |
| O-H Resolution | Often truncated; lower sensitivity to broad bands. | Excellent visualization of the broad "fermi resonance" of carboxylic acid dimers. | Use KBr if confirming the acid vs. salt form. |
| Reproducibility | High (pathlength fixed).[1] | Variable (depends on pellet thickness). | ATR is preferred for quantitative purity checks. |
| Artifacts | Crystal contact pressure effects. | Water absorption (hygroscopic KBr).[1] | Dry KBr at 110°C before use. |
Protocol Requirement: For the data below, we assume a solid-state sample (dimerized acid form) measured via ATR (Diamond Crystal) for consistency with modern QC labs.
Spectral Characterization: Characteristic Peaks
The following table synthesizes data from structural analogs and functional group theory, validated against standard quinoline spectroscopy [1][3].
Table 1: Diagnostic Peak Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Diagnostic Value (Why it matters) |
| 2800 – 3300 | Broad, Med | O-H Stretch (COOH) | Confirms the presence of the free acid.[1] Often appears as a broad "hump" underlying C-H stretches.[2] Absence indicates salt formation or esterification. |
| 2965, 2930 | Sharp, Weak | C-H Stretch (Aliphatic) | CRITICAL: Corresponds to the 6-Ethyl group (-CH₂CH₃).[1] These peaks are absent in Quinoline-2,3-dicarboxylic acid.[1] |
| 1700 – 1725 | Strong, Sharp | C=O[1][2] Stretch (Carboxylic) | Characteristic of aromatic carboxylic acids.[1] Dimerization usually lowers this to ~1700 cm⁻¹. |
| 1620, 1595 | Medium | C=C / C=N Ring Stretch | The "breathing" modes of the quinoline skeleton.[1] |
| 1200 – 1300 | Strong | C-O Stretch / O-H Bend | Coupled vibrations of the COOH group. Confirms the acid functionality. |
| 830 – 850 | Medium | C-H Out-of-Plane Bend | Indicative of 1,2,4-trisubstituted benzene ring (the benzenoid part of the quinoline), confirming substitution at the 6-position.[1] |
Comparative Analysis
This section objectively compares the target molecule against its two most common "competitors" in a reaction mixture: the starting material (Diethyl Ester) and the non-alkylated analog.
Scenario A: Synthesis Monitoring (Hydrolysis Check)
Context: Converting 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester to the target acid.
| Spectral Feature | Precursor (Diethyl Ester) | Target (Dicarboxylic Acid) | Observation |
| C=O[1] Frequency | ~1735 - 1750 cm⁻¹ (Ester) | ~1690 - 1710 cm⁻¹ (Acid) | Shift: The carbonyl peak shifts to a lower wavenumber due to hydrogen bonding in the acid [2].[1] |
| O-H Region | Absent (Clean baseline >3000) | Present (Very Broad, 2500-3300) | Appearance: The emergence of the broad O-H band is the primary confirmation of hydrolysis.[1][2] |
| C-O Region | ~1250 cm⁻¹ (Ester C-O-C) | ~1210-1300 cm⁻¹ (Acid C-O-H) | Changes in band shape and position in the fingerprint region.[1] |
Scenario B: Purity Verification (Analog Distinction)
Context: Ensuring the ethyl group is present (distinguishing from Quinoline-2,3-dicarboxylic acid).
| Spectral Feature | Generic Analog (No Ethyl) | Target (6-Ethyl) | Observation |
| Aliphatic C-H | Absent (Only aromatic C-H >3000) | Present (2850-2970 cm⁻¹) | Look for small "teeth" hanging off the right side of the aromatic C-H region.[1] This confirms the ethyl chain. |
| Fingerprint (OOP) | Pattern for 1,2-disubstituted benzene | Pattern for 1,2,4-trisubstituted benzene | The substitution pattern at position 6 alters the bending vibrations below 900 cm⁻¹.[1] |
Diagram: Synthesis Monitoring Workflow
Figure 2: Logical workflow for determining reaction completion using FTIR markers.
Troubleshooting & Validation
When analyzing 6-Ethylquinoline-2,3-dicarboxylic acid, researchers often encounter specific artifacts.
-
The "Zwitterion" Effect: Quinoline nitrogen is basic; carboxylic acids are acidic. In the solid state, this molecule may exist as a zwitterion (inner salt).[1]
-
Spectral Consequence: The C=O band may disappear and be replaced by asymmetric/symmetric carboxylate stretching (~1600 and ~1400 cm⁻¹).
-
Fix: If the C=O peak at 1700 cm⁻¹ is missing, treat the sample with dilute HCl, dry, and re-measure to force the protonated acid form [4].[1]
-
-
Water Interference:
References
-
Sharma, S. K., et al. (2012).[1] "Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory." IOSR Journal of Applied Physics, 1(3), 27-37.[1][3] Link
-
OpenStax. (2023).[1] "Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry. Link
-
PubChem. (n.d.).[1] "2,3-Quinolinedicarboxylic acid | C11H7NO4."[1][4] National Library of Medicine. Link[1]
-
Darusman, F., & Fakih, T. M. (2020).[1][5] "Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin." ChemRxiv. Link[1]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 6-Ethylquinoline-2,3-dicarboxylic Acid
Executive Summary
6-Ethylquinoline-2,3-dicarboxylic acid is a critical scaffold in the synthesis of imidazolinone herbicides and specific neuroactive pharmaceutical intermediates. Its analysis is frequently complicated by the ortho-effect inherent to the 2,3-dicarboxylic acid moiety, which leads to competitive fragmentation pathways (dehydration vs. decarboxylation).
This guide provides a comparative analysis of this molecule's behavior under Electrospray Ionization (ESI) versus Electron Impact (EI) . Unlike generic databases, we focus on differentiating the 6-ethyl analog from its unsubstituted parent, providing the specific mass transitions required for high-sensitivity Multiple Reaction Monitoring (MRM) and structural elucidation.
Structural Context & Theoretical Fragmentation
To interpret the spectra correctly, one must understand the lability of the substituents. The molecule consists of a quinoline core, a chemically stable ethyl group at position 6, and two labile carboxylic acid groups at positions 2 and 3.
Key Mechanistic Drivers
-
Ortho-Effect (Proximity): The adjacent carboxylic acids strongly favor the loss of H₂O to form a cyclic anhydride ion, a pathway often dominant in soft ionization (ESI).
-
Inductive Destabilization: The carboxylic acid at position 2 is electronically destabilized by the adjacent ring nitrogen, making it more prone to decarboxylation (-CO₂) than position 3.
-
Benzylic Stability: The 6-ethyl group is relatively stable but can undergo benzylic cleavage (loss of •CH₃) under high-energy EI conditions.
Comparative Analysis: ESI-MS/MS vs. EI-MS
This section compares the two primary ionization techniques. For quantitative bioanalysis (DMPK), ESI is superior. For impurity profiling and synthesis verification, EI provides necessary structural fingerprints.
Scenario A: Electrospray Ionization (ESI) - Negative Mode
Preferred for biological matrices and quantitation.
In negative mode (
| Parameter | Performance Characteristic |
| Precursor Ion | m/z 244.06 ( |
| Primary Fragment | m/z 200 (Loss of CO₂). Dominant transition. |
| Secondary Fragment | m/z 226 (Loss of H₂O). Forms cyclic anhydride. |
| Deep Fragment | m/z 156 (Loss of 2x CO₂). Forms 6-ethylquinoline core.[1] |
| Selectivity | High. The dual carboxyl loss is specific to this class. |
Scenario B: Electron Impact (EI) - 70 eV
Preferred for synthesis verification and library matching.
EI is a "hard" ionization technique. The molecular ion (
| Parameter | Performance Characteristic |
| Molecular Ion | m/z 245 ( |
| Base Peak | m/z 156 or m/z 155 . Represents the aromatized quinoline core after losing both carboxyl groups. |
| Diagnostic Ion | m/z 141 . Loss of methyl radical ( |
| Fingerprint | Rich spectral data allowing differentiation from isomers (e.g., 4-ethyl analogs). |
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the competitive pathways between Anhydride Formation (Dehydration) and Stepwise Decarboxylation.
Figure 1: Competitive fragmentation pathways of 6-Ethylquinoline-2,3-dicarboxylic acid. Green path indicates the standard quantitative transition; Yellow path indicates the ortho-effect specific to 2,3-substitution.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results for drug development assays (e.g., impurity quantification), follow this self-validating protocol.
Materials
-
Analyte: 6-Ethylquinoline-2,3-dicarboxylic acid (Reference Standard).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Methanol:DMSO (90:10) .
-
Note: Pure water solubility is poor due to the aromatic core; DMSO ensures complete solvation.
-
-
Direct Infusion (Tune):
-
Dilute stock to 1 µg/mL in 50:50 Mobile Phase A/B.
-
Infuse at 10 µL/min into the ESI source.
-
Polarity: Negative Mode (Positive mode is possible but less sensitive for dicarboxylic acids).
-
-
Source Optimization:
-
Capillary Voltage: 2.5 - 3.0 kV (Prevent discharge).
-
Desolvation Temp: 350°C (High temp required to desolvate the dicarboxylic acid).
-
-
MRM Transition Setup (Quantitation):
-
Transition 1 (Quantifier): 244.0
200.0 (Collision Energy: 15-20 eV). -
Transition 2 (Qualifier): 244.0
156.0 (Collision Energy: 30-35 eV). -
Transition 3 (Structural Check): 244.0
226.0 (Low CE: 10 eV).
-
-
Data Validation (Acceptance Criteria):
-
The ratio of Transition 1 to Transition 2 should remain constant (
20%) across the concentration range. -
If the 226 ion (Anhydride) intensity fluctuates significantly, check the source temperature; thermal dehydration may be occurring before the collision cell.
-
Comparison with Alternatives
How does this molecule compare to its non-ethylated analog? This comparison is vital for researchers using the 6-ethyl variant as an internal standard or structural probe.
| Feature | 6-Ethylquinoline-2,3-dicarboxylic acid | Quinoline-2,3-dicarboxylic acid (Analog) |
| Molecular Weight | 245.23 | 217.18 |
| Precursor (ESI-) | m/z 244 | m/z 216 |
| Major Fragment | m/z 200 (-CO₂) | m/z 172 (-CO₂) |
| Lipophilicity (LogP) | ~2.2 (High retention on C18) | ~1.2 (Elutes earlier) |
| Fragmentation | Shows m/z 141 (Ethyl cleavage) at high energy. | No alkyl cleavage possible. |
References
-
BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (General quinoline acid fragmentation rules).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline, 2,3-dimethyl- (Analogous alkyl-quinoline fragmentation). NIST Standard Reference Database.[3][4]
-
MassBank. Spectral Data for Quinolines and Derivatives. Record: Quinolines.
-
PubChem. Dimethyl Quinoline-2,3-dicarboxylate (Structural Data). CID 11010215.
Sources
- 1. 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester | CAS 948289-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline, 2,3-dimethyl- [webbook.nist.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
A Senior Application Scientist's Guide to Validating Biological Assays for 6-Ethylquinoline-2,3-dicarboxylic Acid Analogs
Introduction: The Scientific Imperative for Rigorous Validation
In the landscape of neuroscience drug discovery, quinoline-derived scaffolds have emerged as privileged structures, demonstrating a wide range of biological activities.[1][2] Analogs of 6-Ethylquinoline-2,3-dicarboxylic acid, in particular, are of significant interest due to their structural resemblance to compounds known to interact with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a critical player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in numerous neurological disorders.[4][5]
The journey from a novel chemical entity to a validated lead compound is contingent upon the quality and reliability of biological assay data. A failure to rigorously validate assay results can lead to the costly pursuit of non-viable candidates. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to validate, interpret, and compare the biological activities of 6-Ethylquinoline-2,3-dicarboxylic acid analogs. Our approach is built on a tiered, self-validating system that progresses from initial binding assessment to functional characterization and mechanistic elucidation, ensuring the highest degree of scientific integrity.
The Biological Target: Deconstructing the NMDA Receptor
To design meaningful assays, a foundational understanding of the target is paramount. The NMDA receptor is a complex, ligand-gated ion channel composed of various subunits.[4] For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺), a blockade that is only relieved by depolarization of the cell membrane.[4] This intricate activation mechanism offers multiple sites for pharmacological intervention, which is a key consideration when evaluating novel analogs.
Figure 1: Simplified signaling pathway of the NMDA receptor, highlighting potential sites of interaction for test analogs.
A Tiered Framework for Robust Assay Validation
We advocate for a multi-tiered approach to assay validation. This logical progression ensures that resources are focused on the most promising compounds and that each step provides a layer of validation for the previous one. This framework is designed to be a self-validating system, incorporating orthogonal assays to confirm findings and build a comprehensive pharmacological profile.
Figure 2: A four-tiered workflow for the comprehensive validation and comparison of novel chemical analogs.
Tier 1: Primary Screening - Quantifying Target Engagement
Core Objective: To determine if the 6-Ethylquinoline-2,3-dicarboxylic acid analogs directly bind to the NMDA receptor and to quantify their binding affinity.
Recommended Assay: Competitive Radioligand Binding Assay.
Expertise & Rationale: This assay is a robust and direct measure of a compound's ability to interact with a specific receptor site.[6] We select a radiolabeled ligand with high affinity and specificity for a particular site on the NMDA receptor. By measuring the ability of our unlabeled test analogs to displace the radioligand, we can calculate the inhibitory constant (Kᵢ), a true measure of binding affinity. For initial screening for channel-blocking activity, [³H]MK-801 (dizocilpine) is an excellent choice due to its high selectivity for the phencyclidine (PCP) site within the ion channel.[4][6]
Experimental Protocol: [³H]MK-801 Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes thoroughly.
-
Finally, resuspend the pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
Add 25 µL of a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).
-
Add 25 µL of varying concentrations of the quinoline analog (or vehicle for total binding, or a high concentration of non-radiolabeled MK-801 for non-specific binding).
-
Initiate the binding reaction by adding 150 µL of the prepared rat cortical membranes (typically 100-200 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Comparative Data Presentation
| Analog ID | Kᵢ (nM) vs. [³H]MK-801 |
| 6-EQDCA-01 | 15.2 ± 2.1 |
| 6-EQDCA-02 | 89.7 ± 11.5 |
| 6-EQDCA-03 | 3.4 ± 0.5 |
| MK-801 (Control) | 2.9 ± 0.4 |
Table 1: Hypothetical binding affinities of three 6-Ethylquinoline-2,3-dicarboxylic acid (6-EQDCA) analogs for the NMDA receptor channel site. Lower Kᵢ values indicate higher binding affinity.
Tier 2: Functional Confirmation - From Binding to Biological Effect
Core Objective: To determine if the binding of the analogs translates into a functional effect on the receptor, specifically to classify them as antagonists.
Recommended Assay: Fluorescence-Based Calcium Influx Assay.
Expertise & Rationale: Binding does not guarantee function. An analog could bind without eliciting a biological response. This functional assay directly measures the consequence of NMDA receptor activation: the influx of calcium (Ca²⁺) into the cell.[5][7] We use a cell line (e.g., HEK293 or BHK-21) stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2B).[5][8] By pre-treating the cells with our analogs and then stimulating them with glutamate and glycine, we can measure the extent to which they inhibit the Ca²⁺ response. This provides a clear functional readout of antagonism.
Experimental Protocol: Calcium Influx Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing GluN1/GluN2B subunits under standard conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.
-
Incubate the cells with the loading solution for 45-60 minutes at 37°C.
-
Wash the cells gently two to three times with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the quinoline analogs to the wells and incubate for a pre-determined time (e.g., 10-20 minutes).
-
Establish a stable baseline fluorescence reading.
-
Inject a solution containing supramaximal concentrations of glutamate and glycine (e.g., 100 µM each) to stimulate the NMDA receptors.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity after agonist addition.
-
Normalize the data, setting the response in the absence of any antagonist as 100% and the response in the presence of a known saturating antagonist (like MK-801) as 0%.
-
Plot the normalized response against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.
-
Comparative Data Presentation
| Analog ID | Functional IC₅₀ (nM) |
| 6-EQDCA-01 | 45.8 ± 5.3 |
| 6-EQDCA-02 | 250.1 ± 28.9 |
| 6-EQDCA-03 | 9.7 ± 1.2 |
| MK-801 (Control) | 7.5 ± 0.9 |
Table 2: Hypothetical functional antagonist potencies of the 6-EQDCA analogs. A strong correlation between Kᵢ (Table 1) and functional IC₅₀ values strengthens the validation.
Tier 3: Orthogonal Validation and Mechanistic Insights
Core Objective: To provide the gold-standard validation of functional antagonism and to begin elucidating the mechanism of action (e.g., competitive vs. non-competitive).
Recommended Assay: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology.
Expertise & Rationale: While fluorescence assays are excellent for screening, electrophysiology provides a direct, real-time measurement of ion flow through the channel with high temporal resolution.[9][10] Using Xenopus oocytes expressing the target NMDA receptor subunits, we can "clamp" the voltage across the cell membrane and directly measure the currents induced by agonist application. This technique allows us to precisely quantify the inhibitory effect of our analogs and perform experiments (e.g., varying the agonist concentration) to distinguish between different mechanisms of inhibition.
Figure 3: Logical distinction between competitive and non-competitive antagonism, which can be resolved using electrophysiology.
Conceptual Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and inject them with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B). Incubate for 2-4 days to allow for receptor expression.
-
Recording: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Data Acquisition: Clamp the membrane potential at a negative holding potential (e.g., -70 mV). Apply agonists (glutamate and glycine) to elicit an inward current.
-
Antagonist Testing: Apply the quinoline analog to the perfusion buffer for a set period, then co-apply it with the agonists to measure the degree of current inhibition.
-
Mechanistic Study: Construct a full agonist dose-response curve in the absence and presence of a fixed concentration of the analog. A rightward shift in the EC₅₀ with no change in the maximum response indicates competitive antagonism. A depression of the maximum response indicates non-competitive antagonism.
Conclusion: Synthesizing a Comprehensive Profile for Lead Selection
By systematically progressing through this tiered validation framework, we can build a high-confidence pharmacological profile for each 6-Ethylquinoline-2,3-dicarboxylic acid analog. The ideal lead candidate will not only exhibit high affinity (Tier 1) and potent functional antagonism (Tier 2) but will also have a well-characterized mechanism of action (Tier 3) and, ideally, high selectivity for the NMDA receptor over other related ion channels (Tier 4, data not shown). This rigorous, multi-faceted approach ensures that decision-making is based on robust, reproducible, and mechanistically understood data, paving the way for successful downstream drug development.
References
-
Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: Methods in Molecular Biology URL: [Link]
-
Title: NMDA-receptors functional assays for CNS diseases Source: Neuroservice URL: [Link]
-
Title: Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists... as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists Source: PubMed Central URL: [Link]
-
Title: Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures... Source: ResearchGate URL: [Link]
-
Title: Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A-over NR2B-Containing Receptors Source: ResearchGate URL: [Link]
-
Title: Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors Source: PubMed URL: [Link]
-
Title: Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride... Source: The Academic URL: [Link]
-
Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: Journal of Chemistry URL: [Link]
-
Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]
-
Title: Development and characterization of functional antibodies targeting NMDA receptors Source: PubMed Central URL: [Link]
-
Title: Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand Source: Semantic Scholar URL: [Link]
-
Title: Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies Source: PubMed Central URL: [Link]
-
Title: Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy Source: PubMed Central URL: [Link]
-
Title: Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies Source: Biology Methods and Protocols, Oxford Academic URL: [Link]
-
Title: 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists Source: PubMed URL: [Link]
-
Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: PubMed Central URL: [Link]
-
Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: PubMed Central URL: [Link]
-
Title: Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease Source: PubMed Central URL: [Link]
-
Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Novel NMDA antagonists: replacement of the pyridinium ring of 6,11-ethanobenzo[b]quinolizinium cations with heteroisoquinolinium cations Source: PubMed URL: [Link]
-
Title: Novel NMDA Antagonists: Replacement of the Pyridinium Ring of 6,ll-Ethanobenzo[10]quinolizinium Cations with Heteroisoquinolinium Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds Source: Semantic Scholar URL: [Link]
-
Title: Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity Source: PubMed URL: [Link]
-
Title: In silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II Source: Journal of Young Pharmacists URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 6-Ethylquinoline-2,3-dicarboxylic acid
CAS: 92513-46-7 Formula: C₁₃H₁₁NO₄ Molecular Weight: 245.23 g/mol [1]
Executive Safety Assessment
Senior Scientist Note: While specific toxicological data for the 6-ethyl derivative is limited compared to its parent quinoline, the presence of the dicarboxylic acid moiety on the quinoline core necessitates a Structure-Activity Relationship (SAR) based safety approach. We treat this compound as a Chemical Irritant (Skin/Eye/Respiratory) with potential Acute Toxicity (oral/dermal) due to the quinoline scaffold.
Core Hazard Profile (Inferred from Analogs):
-
H302/H312: Harmful if swallowed or in contact with skin (Precautionary assignment based on quinoline backbone).
Personal Protective Equipment (PPE) Matrix
Objective: Zero-contact protocol.
| PPE Category | Specification | Rationale (Causality) |
| Respiratory | N95 or P100 (Particulate) | The compound is a solid powder.[8] Electrostatic forces often cause "fly-away" dust during weighing, posing an inhalation risk. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Inner: 4 mil nitrile (tactility). Outer: 5-8 mil nitrile (durability). Quinoline derivatives can permeate thin latex; nitrile provides superior chemical resistance to organic acids. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders or acidic solutions which can bypass side-shields. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Exposed wrists are the most common point of contact during transfer operations. Tyvek sleeves bridge the gap between glove and coat. |
Operational Workflow: Step-by-Step
Protocol Design: Designed to minimize aerosolization and surface contamination.
Phase A: Preparation & Weighing
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Organic dicarboxylic acids are prone to static charge, leading to dispersion.
-
Transfer: Use a plastic spatula (avoid metal if trace metal contamination is a concern for downstream catalysis).
-
Containment: Place the balance inside the hood. If the balance is external, transfer the closed container to the hood before opening.
Phase B: Solubilization & Reaction
-
Solubility Insight: As a dicarboxylic acid, this compound usually exhibits poor solubility in neutral water.
-
Recommended Solvents: DMSO, DMF, or aqueous base (NaOH/KOH/Na₂CO₃) if forming the salt.
-
Exotherm Warning: When dissolving in base, add the solid slowly to the solution. An acid-base neutralization is exothermic; rapid addition can cause splashing.
-
Phase C: Decontamination
-
Immediate Wipe-down: Wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (NaHCO₃) . This neutralizes any acidic residue (turning it into the soluble salt) before a final water wash.
-
Tool Cleaning: Rinse spatulas with acetone inside the hood into a liquid waste container, then wash with soap and water.
Emergency Response Protocols
| Incident | Immediate Action | Scientific Logic |
| Skin Contact | Wash with soap & water for 15 min. | Acidic solids require mechanical removal (soap) and dilution (water) to prevent chemical burns. |
| Eye Exposure | Flush at eyewash station for 15 min. | Immediate dilution is critical to prevent corneal opacity from acidic etching. |
| Spill (Solid) | Cover with wet paper towels, then scoop. | Wetting prevents dust generation. Do not dry sweep. |
| Spill (Solution) | Neutralize with Sodium Bicarbonate.[9] | CO₂ evolution indicates neutralization. Scoop up sludge once bubbling stops. |
Disposal Strategy & Waste Management
Compliance: Follows EPA/RCRA guidelines for organic acid waste.
Disposal Logic:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Organic Acid Solid").
-
Liquid Waste:
-
Organic Solvents (DMSO/DMF): Dispose in Non-Halogenated Organic Waste .
-
Aqueous Solutions: If neutralized (pH 6-8), some jurisdictions allow drain disposal (check local regulations). If unsure, dispose in Aqueous Waste .
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) to prevent violent oxidation of the quinoline ring.
-
Visualizations (Graphviz)
Figure 1: Safe Handling & Decision Logic
Caption: Operational decision tree for handling 6-Ethylquinoline-2,3-dicarboxylic acid, ensuring containment of dust and proper waste segregation.
References
-
PubChem. (2025).[10] 2,3-Quinolinedicarboxylic acid (Compound Summary). National Library of Medicine. [Link][10]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Quinoline. [Link]
-
University of Utah. (n.d.). Standard Operating Procedure: Acid Handling. [Link]
Sources
- 1. 92513-46-7|6-Ethylquinoline-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fau.edu [fau.edu]
- 10. 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
